methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate
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Overview
Description
METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE is a complex organic compound with a unique structure that includes an acetylamino group, an acetoxy group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothiophene ring, followed by the introduction of the acetylamino and acetoxy groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE involves its interaction with specific molecular targets and pathways. The acetylamino and acetoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The tetrahydrothiophene ring may also contribute to its overall activity by stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of tetrahydrothiophene with acetylamino and acetoxy groups. Examples include:
- METHYL 5-[(2R,3S,4S)-4-(AMINO)-3-(HYDROXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE
- METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(HYDROXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE
Uniqueness
METHYL 5-[(2R,3S,4S)-4-(ACETYLAMINO)-3-(ACETYLOXY)TETRAHYDRO-2-THIOPHENYL]PENTANOATE is unique due to its specific combination of functional groups and the presence of the tetrahydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H23NO5S |
---|---|
Molecular Weight |
317.40 g/mol |
IUPAC Name |
methyl 5-[(2R,3S,4S)-4-acetamido-3-acetyloxythiolan-2-yl]pentanoate |
InChI |
InChI=1S/C14H23NO5S/c1-9(16)15-11-8-21-12(14(11)20-10(2)17)6-4-5-7-13(18)19-3/h11-12,14H,4-8H2,1-3H3,(H,15,16)/t11-,12-,14+/m1/s1 |
InChI Key |
GZEMSNCGLKHQGU-BZPMIXESSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CS[C@@H]([C@H]1OC(=O)C)CCCCC(=O)OC |
Canonical SMILES |
CC(=O)NC1CSC(C1OC(=O)C)CCCCC(=O)OC |
Origin of Product |
United States |
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